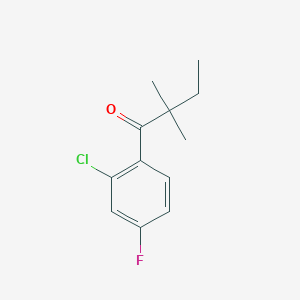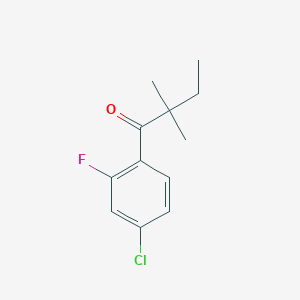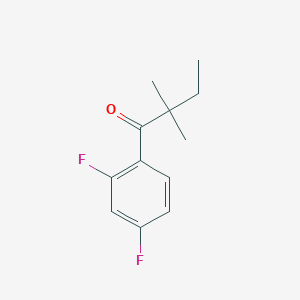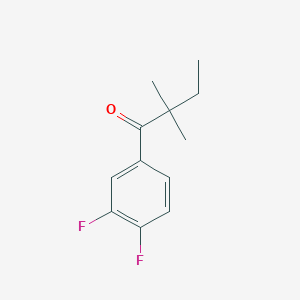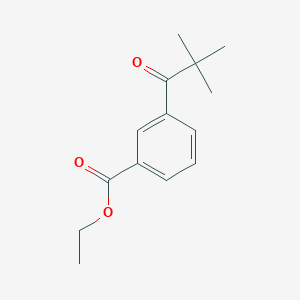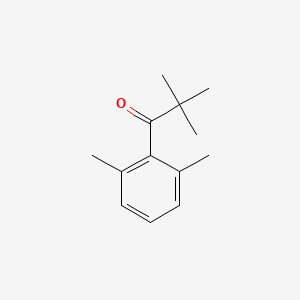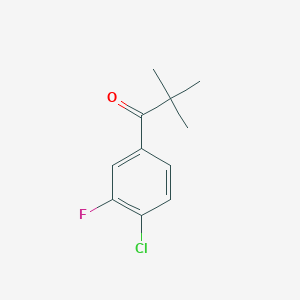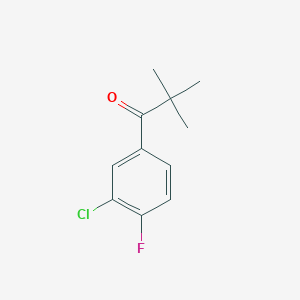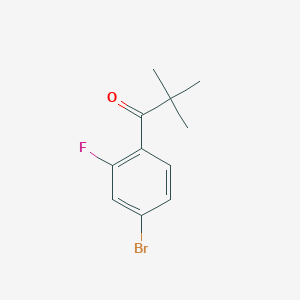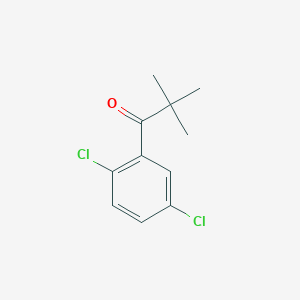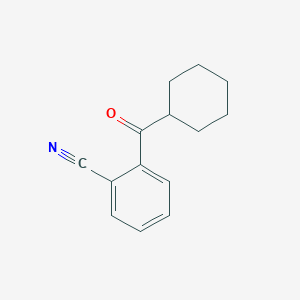
2-Cyanophenyl cyclohexyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ketones like “2-Cyanophenyl cyclohexyl ketone” often involves the reduction of a variety of ketones . This can be achieved using Oxazaborolidine catalysts generated in situ from chiral lactam alcohols . The reduction of aryl methyl, ethyl, and chloromethyl ketone with borane and 10 mol% of 2 afforded the corresponding ®-secondary alcohols .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl group attached to a ketone functional group, and a phenyl group with a cyano group attached to it.
Chemical Reactions Analysis
Ketones like “this compound” can undergo a variety of reactions. One of the most common reactions is the reduction of the carbonyl group to form secondary alcohols . Another reaction is the Baeyer–Villiger oxidation of cyclic ketones, which can be catalyzed by metal triflates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 213.27 g/mol. The compound is likely to have similar properties to other ketones, which typically have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols .
Wissenschaftliche Forschungsanwendungen
Selective Oxidation and Catalysis
Selective Oxidation Processes : Studies have shown that cyclic ketones, similar to 2-Cyanophenyl cyclohexyl ketone, undergo selective oxidation reactions. For example, the oxidation of cyclohexanol and 2-cyclohexen-1-ol on gold surfaces leads to the formation of cyclic ketones, highlighting the influence of molecular structure on reactivity and product distribution during oxidative transformations on Au-based materials (Xiaoying Liu & C. Friend, 2010).
Palladium-Catalyzed Oxidative Annulation : Research on the palladium-catalyzed oxidative annulation of cyclohexanones and 2-aminophenyl ketones using molecular oxygen as the sole oxidant has provided a direct approach to synthesize acridines, a core structure in many pharmaceuticals and materials, demonstrating the potential utility of such compounds in synthesizing complex molecules with high regioselectivity (Wanlu Mu et al., 2017).
Synthesis of Fluorinated Derivatives
Synthesis of Trifluoromethyl Derivatives : The transformation of related ketones into fluorinated cyclohexane and aromatic derivatives via stepwise annulation processes showcases the application of these compounds in creating fluorinated molecules, which are valuable in medicinal chemistry and materials science (F. Massicot et al., 2011).
Catalytic Reactions and Material Synthesis
Palladium-Catalyzed Hydroalkylation : Studies on the palladium-catalyzed intramolecular hydroalkylation of unactivated olefins with dialkyl ketones reveal the efficiency of cyclic ketones in forming 2-substituted cyclohexanones. This process underscores the role of such compounds in facilitating the synthesis of cyclic structures with potential applications in the development of pharmaceuticals and agrochemicals (Xiang Wang et al., 2003).
Green Chemistry and Oxidation Reactions
Green Synthesis of Adipic Acid : The oxidation of cyclohexanone to adipic acid using hydrogen peroxide in the presence of a catalyst without the use of organic solvents or halides represents an application of cyclic ketones in green chemistry. This process highlights the potential environmental benefits of utilizing such compounds in industrial chemical processes (Y. Usui & Kazuhiko Sato, 2003).
Safety and Hazards
The safety data sheet for a similar compound, cyclohexyl phenyl ketone, indicates that it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(cyclohexanecarbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDXXFUHQRPIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642586 |
Source


|
| Record name | 2-(Cyclohexanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898792-08-0 |
Source


|
| Record name | 2-(Cyclohexylcarbonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclohexanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

